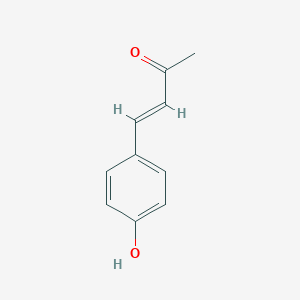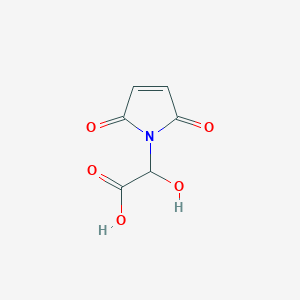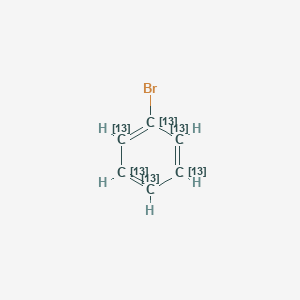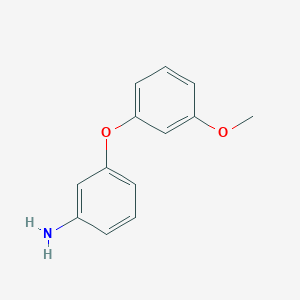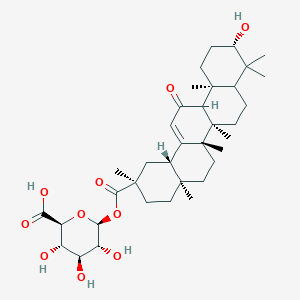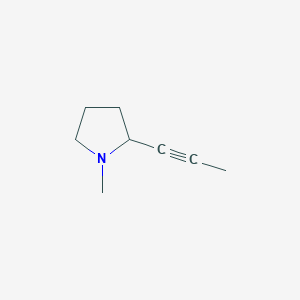
1-Methyl-2-prop-1-ynylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-prop-1-ynylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as MPP, this compound is a pyrrolidine derivative that has been synthesized using various methods. In
Wirkmechanismus
MPP acts as a chiral auxiliary due to its ability to form stable complexes with metals. The pyrrolidine ring in MPP can coordinate with metals such as palladium, which can then catalyze various reactions. MPP can also be used as a ligand in metal-catalyzed reactions, where it can stabilize the intermediate species.
Biochemical and Physiological Effects:
MPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. MPP has also been used in the synthesis of compounds with potential biological activity, including anti-cancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages in lab experiments, including its low toxicity, stability, and ability to form stable complexes with metals. However, its synthesis can be challenging, and it may not be suitable for certain reactions due to its chiral nature.
Zukünftige Richtungen
There are several future directions for research on MPP, including its use as a chiral auxiliary in asymmetric synthesis, its potential as a ligand in metal-catalyzed reactions, and its synthesis of compounds with biological activity. Additionally, further studies on the biochemical and physiological effects of MPP could provide valuable insights into its potential medical applications.
In conclusion, 1-Methyl-2-prop-1-ynylpyrrolidine is a unique compound with potential applications in various fields, including chemistry and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MPP could lead to the development of new compounds with potential therapeutic benefits.
Synthesemethoden
MPP can be synthesized using different methods, including the reaction of 1-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate, or by using a Grignard reaction with propargyl bromide and 1-methylpyrrolidine. The yield of MPP can be improved by using a palladium catalyst or by optimizing reaction conditions.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, including alkaloids and amino acids.
Eigenschaften
CAS-Nummer |
125038-97-3 |
|---|---|
Produktname |
1-Methyl-2-prop-1-ynylpyrrolidine |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
Kanonische SMILES |
CC#CC1CCCN1C |
Synonyme |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
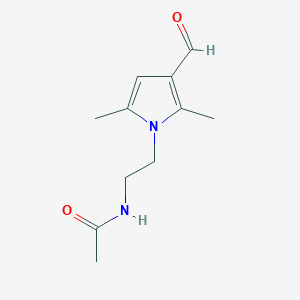

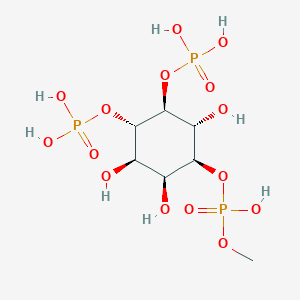
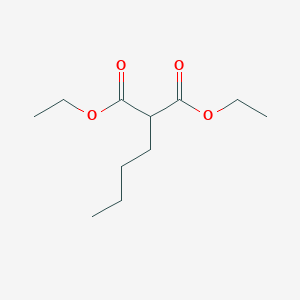
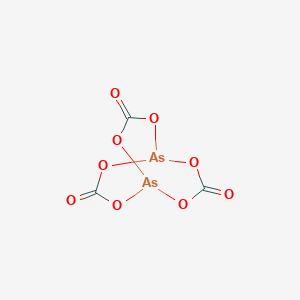
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
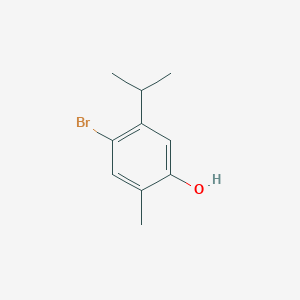
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
